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Compound of Interest

Compound Name:
1-(Azetidin-3-yl)-2-methylpropan-

2-ol

Cat. No.: B13486356

Get Quote

Executive Summary
For decades, the azetidine ring (a saturated four-membered nitrogen heterocycle) was viewed

as a synthetic curiosity—a structure too strained to be stable and too difficult to synthesize for

routine medicinal use.[1][2][3] Today, it is recognized as a "privileged scaffold" in drug

discovery.[2][4] The "Azetidine Switch"—replacing a piperidine or pyrrolidine ring with azetidine

—has become a standard tactic in lead optimization to lower lipophilicity (LogP), improve

metabolic stability, and rigidify molecular conformation without sacrificing basicity.

This guide details the technical evolution of azetidine, from its 19th-century discovery to its

critical role in FDA-approved therapeutics like Cobimetinib and Baricitinib.

Part 1: Historical Genesis & Natural Occurrence
The Gabriel Discovery (1888)
The history of azetidine begins with Siegmund Gabriel and J. Weiner in 1888.[2] While

investigating the properties of aliphatic amines, they attempted the intramolecular cyclization of
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-bromopropylamine. Unlike the facile formation of five-membered (pyrrolidine) and six-
membered (piperidine) rings, the four-membered ring presented significant kinetic and
thermodynamic barriers due to ring strain (~26 kcal/mol).

Their successful isolation of the parent azetidine proved that 4-membered nitrogenous rings

were chemically accessible, albeit reactive. This laid the foundation for the "Gabriel Synthesis"

methodology, which remains relevant for primary amine construction.

Natural Products
Contrary to early beliefs that such strained rings were abiotic, nature evolved specific pathways

to utilize the azetidine core, primarily for metal chelation and defense.

Mugineic Acid: A phytosiderophore secreted by graminaceous plants (barley, wheat) to

solubilize iron (Fe3+) in soil. The azetidine ring provides the precise geometric constraints

required for high-affinity metal binding.

Penaresidins: Marine alkaloids isolated from Okinawan sponges (Penares sp.) exhibiting

potent actomyosin ATPase activation.

Azetidine-2-carboxylic acid (Aze): A toxic non-proteinogenic amino acid found in Convallaria

majalis (Lily of the Valley). It acts as a proline analogue, getting misincorporated into proteins

and causing structural misfolding—a natural defense mechanism.

Part 2: The "Azetidine Switch" in Medicinal
Chemistry
The transition of azetidine from natural oddity to drug scaffold is driven by its unique

physicochemical profile.[1][2] When a medicinal chemist replaces a piperidine (6-membered) or

pyrrolidine (5-membered) ring with azetidine (4-membered), several predictable shifts occur.

Physicochemical Comparison Table
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Property
Azetidine (

)

Pyrrolidine (

)

Piperidine (

)

Impact on
Drug Design

Ring Strain ~26 kcal/mol ~6 kcal/mol ~0 kcal/mol

High strain

allows ring-

opening

metabolic

pathways but

rigidifies

structure.

Basicity (

)
11.3 11.3 11.2

Retains high

basicity (cationic

at physiological

pH) unlike

oxetanes.

Lipophilicity (

LogP)
Baseline +0.3 to +0.5 +0.6 to +0.8

Key Advantage:

Azetidine lowers

LogP, improving

solubility and

reducing off-

target toxicity.

VdW Volume Smallest Intermediate Largest

Reduced steric

bulk allows

binding in tight

enzyme pockets.

C-N-C Angle ~90° ~109° ~111°

Alters vector

orientation of

substituents,

potentially

improving target

engagement.

The Metabolic Advantage
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The "Azetidine Switch" often resolves metabolic liabilities. In the development of Siponimod (a

S1P receptor modulator), the azetidine ring was utilized to tune the molecule's half-life. Unlike

larger rings that are prone to oxidative metabolism (cytochrome P450 hydroxylation on the ring

carbons), the strained azetidine ring is less susceptible to standard oxidative clearance at the

carbon backbone, although the nitrogen remains a site for oxidation or conjugation.

Part 3: Synthetic Methodologies
Classical Route: Thermal Cyclization
The traditional method relies on the nucleophilic attack of an amine onto a gamma-leaving

group.

Substrate:

-haloamines or

-amino alcohols (activated as mesylates/tosylates).

Challenge: Intermolecular polymerization often competes with intramolecular cyclization.

Solution: High dilution conditions and specific bases (e.g., DIPEA,

) favor the intramolecular pathway.

Modern Route: C-H Activation & Photoredox
Modern methods avoid pre-functionalized precursors.

C-H Activation: Palladium-catalyzed intramolecular amination of unactivated C(sp3)-H

bonds.

Photoredox: Visible-light-mediated [2+2] cycloaddition of imines and alkenes (Aza-Paternò-

Büchi reaction), allowing access to highly substituted azetidines that are impossible to make

via displacement.

Protocol: Synthesis of N-Protected Azetidine-3-
Carboxylic Acid
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Context: This is a foundational building block for fragment-based drug discovery.

Reagents:

Epichlorohydrin

Benzhydrylamine

Potassium tert-butoxide (

-BuOK)

Dichloromethane (DCM) / Methanol

Step-by-Step Methodology:

Ring Opening: React benzhydrylamine (1.0 eq) with epichlorohydrin (1.1 eq) in methanol at

0°C. Stir for 24h at room temperature. The amine opens the epoxide to form the intermediate

1-amino-3-chloro-2-propanol derivative.

Cyclization (The Critical Step): Dissolve the intermediate in refluxing acetonitrile or THF. Add

-BuOK (2.5 eq) slowly. The alkoxide forms first, followed by displacement of the chloride to
form the 3-hydroxy-azetidine.

Note: The kinetic product is the azetidine; thermodynamic control can lead to larger rings if

temperature is not controlled.

Functionalization: The hydroxyl group is oxidized (Swern or Dess-Martin) to the ketone, then

converted to the nitrile (TosMIC reagent), and hydrolyzed to the carboxylic acid.

Validation: Monitor by LC-MS. Azetidine formation is confirmed by the disappearance of the

acyclic precursor and the appearance of the M+1 peak with a characteristic retention time

shift (more polar). NMR will show distinct geminal proton splitting on the ring (~3.5-4.5 ppm).

Part 4: Case Studies in FDA-Approved Drugs
Cobimetinib (Cotellic)
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Indication: Melanoma (MEK inhibitor).[5] Role of Azetidine: The azetidine ring in Cobimetinib is

not merely a linker; it is a structural anchor. It positions the piperidine moiety correctly within the

MEK allosteric pocket. The high basicity of the azetidine nitrogen (protonated at physiological

pH) facilitates a crucial ionic interaction with the phosphate backbone of ATP or proximal

residues, while its small size prevents steric clash with the "gatekeeper" residues.

Baricitinib (Olumiant)
Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor). Role of Azetidine: Baricitinib features an

ethylsulfonyl-azetidine linked to a pyrrolo[2,3-d]pyrimidine core.

Selectivity: The rigidity of the azetidine directs the ethylsulfonyl group into a specific

hydrophobic pocket of the JAK enzyme, enhancing selectivity for JAK1/2 over JAK3.

Solubility: The polar nature of the azetidine/sulfone combination offsets the lipophilicity of the

heterocyclic core, improving oral bioavailability.

Part 5: Visualizations
Diagram: Evolution and Synthesis of Azetidines
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Caption: Timeline of azetidine discovery and the evolution of synthetic methods from thermal

cyclization to modern catalytic approaches.

Diagram: Mechanism of Action (Cobimetinib)
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Caption: Cobimetinib utilizes an azetidine scaffold to allosterically inhibit MEK1/2, halting the

MAPK signaling cascade in melanoma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. bioengineer.org [bioengineer.org]

4. researchgate.net [researchgate.net]

5. taylorandfrancis.com [taylorandfrancis.com]

To cite this document: BenchChem. [Discovery and History of Azetidine-Containing
Compounds: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13486356?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/15204/The_Azetidine_Scaffold_A_Journey_from_Discovery_to_a_Privileged_Motif_in_Drug_Development.pdf
https://pdf.benchchem.com/3030/The_Discovery_and_Ascendancy_of_Azetidine_Compounds_A_Technical_Guide_for_Researchers.pdf
https://bioengineer.org/non-haem-iron-enzymes-drive-azetidine-biosynthesis/
https://www.researchgate.net/publication/399463085_Azetidines_in_medicinal_chemistry_emerging_applications_and_approved_drugs
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Azetidines/
https://www.benchchem.com/product/b13486356/docs#discovery-and-history-of-azetidine-containing-compounds-a-technical-guide
https://www.benchchem.com/product/b13486356/docs#discovery-and-history-of-azetidine-containing-compounds-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13486356?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b13486356/docs#discovery-and-history-of-azetidine-
containing-compounds-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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